Lycomarasmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

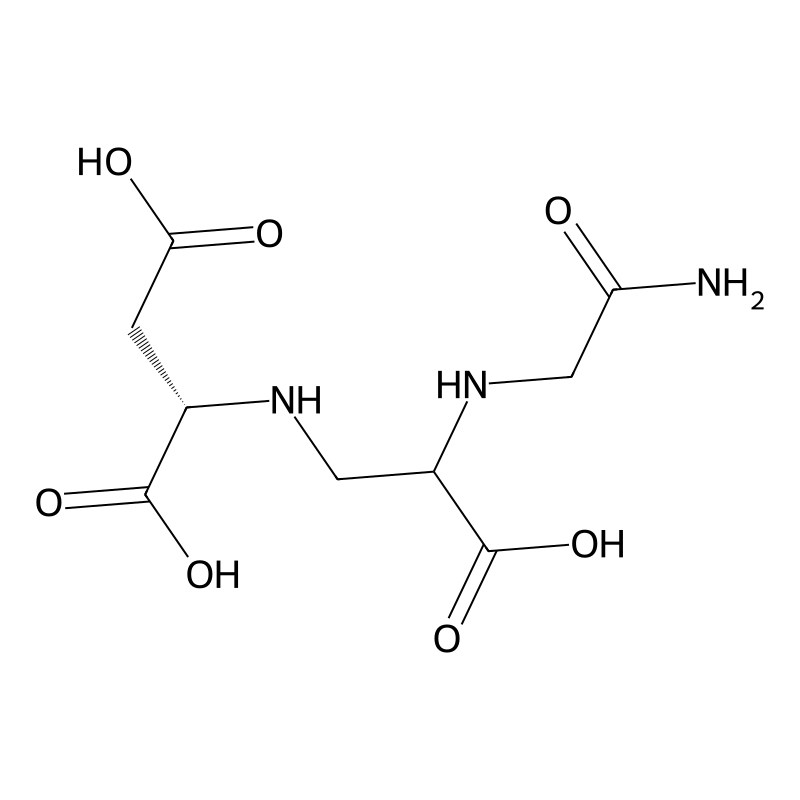

Lycomarasmine is a complex organic compound with the molecular formula and a CAS Registry Number of 7611-43-0. It belongs to the class of aminopolycarboxylic acids and is characterized by its multiple carboxyl groups, which contribute to its unique chemical properties and biological activities. This compound has been studied for its potential applications in various fields, particularly in biochemistry and pharmaceuticals, due to its ability to chelate metal ions and inhibit certain enzymatic activities.

- Oxidation: Lycomarasmine can undergo oxidation reactions, potentially forming more reactive species.

- Reduction: This compound can also be reduced, leading to the formation of different derivatives.

- Substitution Reactions: The presence of multiple functional groups allows for substitution reactions, where atoms or groups are replaced by other atoms or groups.

These reactions are essential for understanding its reactivity and potential modifications for various applications .

Lycomarasmine exhibits notable biological activities, particularly as a metal chelator. It has been shown to interact with various metal ions, which can influence enzymatic processes in biological systems. Its ability to inhibit metallo-β-lactamases makes it a candidate for overcoming antibiotic resistance, particularly in pathogenic bacteria . Additionally, studies suggest that it may possess antioxidant properties, contributing to its potential therapeutic effects.

The synthesis of Lycomarasmine can be achieved through several methods:

- Natural Biosynthesis: It is produced by certain fungi, such as Aspergillus species. The biosynthetic pathway involves complex enzymatic reactions that convert simple precursors into the final compound .

- Chemoenzymatic Synthesis: Recent advancements have allowed for the development of chemoenzymatic methods that combine chemical synthesis with enzymatic transformations to produce Lycomarasmine efficiently. This method is environmentally friendly and offers high specificity .

- Total Synthesis: Researchers have also explored total synthesis routes that involve multiple synthetic steps to construct the compound from simpler organic molecules .

Lycomarasmine has several potential applications:

- Pharmaceuticals: Due to its ability to inhibit metallo-β-lactamases, it could be developed as an adjuvant in antibiotic therapies.

- Agriculture: Its metal-chelating properties may be useful in developing fertilizers or treatments that enhance nutrient availability in plants.

- Research: Lycomarasmine serves as a valuable tool in biochemical research for studying metal ion interactions and enzyme inhibition mechanisms .

Interaction studies involving Lycomarasmine primarily focus on its chelation properties and its effects on various enzymes. Research indicates that it can effectively bind to metal ions such as zinc and copper, which are crucial for the activity of many enzymes. This binding can inhibit enzymatic activity, making it a subject of interest in studies aimed at combating antibiotic resistance and understanding metabolic pathways .

Lycomarasmine shares structural similarities with other aminopolycarboxylic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Aspergillomarasmine A | C9H12N4O7 | Known for inhibiting metallo-β-lactamases |

| Ethylenediamine-N,N'-disuccinic acid | C6H10N2O6 | Strong zinc binder; used in chelation therapy |

| N,N'-bis(2-hydroxyethyl)ethylenediamine | C6H16N2O4 | Used in various industrial applications |

Uniqueness of Lycomarasmine:

Lycomarasmine is unique due to its specific structure that allows it to effectively chelate multiple metal ions while exhibiting significant biological activity against resistant bacterial strains. Its distinct combination of amino and carboxylic acid functionalities differentiates it from other similar compounds, enhancing its potential utility in both therapeutic and agricultural contexts .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: WOOLLEY DW. Studies on the structure of lycomarasmin. J Biol Chem. 1948 Dec;176(3):1291-8. PubMed PMID: 18100416.

3: WOOLLEY DW. Synthesis and determination of lycomarasmin activity of some derivatives of aspartic acid. J Biol Chem. 1948 Dec;176(3):1299-1308. PubMed PMID: 18098579.